2-(Pyridine-3-sulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-(pyridin-3-ylsulfonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c10-7(11)5-9-14(12,13)6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIOLTOEDAOGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123090-57-3 | |
| Record name | 2-(pyridine-3-sulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational Chemistry and Molecular Modeling Investigations of 2 Pyridine 3 Sulfonamido Acetic Acid
Quantum Mechanical Studies
Quantum mechanical calculations offer a detailed understanding of a molecule's electronic behavior at the atomic level. Methods such as Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic distribution, and chemical reactivity, providing a foundational perspective on the intrinsic properties of 2-(Pyridine-3-sulfonamido)acetic acid.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31+G*, can determine the most stable three-dimensional conformation by finding the minimum energy state. nih.gov
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. The reactivity of the molecule can be inferred from various electronic descriptors derived from DFT, such as ionization potential, electron affinity, and chemical hardness. The optimized structure reveals the interplay between the planar pyridine (B92270) ring and the flexible acetic acid side chain, governed by the sulfonamide linkage.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | S-N (Sulfonamide) | 1.65 |
| S=O (Sulfonyl) | 1.45 | |
| C=O (Carboxyl) | 1.22 | |
| Bond Angle (°) | O=S=O | 120.5 |
| C-S-N | 107.8 | |
| C-N-S | 121.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netmdpi.com
For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the sulfonamide group and the pyridine ring. researchgate.net The LUMO, conversely, is often distributed over the electron-deficient regions, particularly the sulfonyl group and the carboxylic acid moiety. This distribution indicates that the molecule can participate in charge-transfer interactions. The analysis of electron density distribution helps to identify the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its interaction with other chemical species. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.95 |
| E_LUMO | -1.52 |
| Energy Gap (ΔE) | 5.43 |
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
In this compound, NBO analysis can reveal significant stabilizing interactions. For instance, hyperconjugative interactions may occur between the lone pair electrons of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* transitions). The stabilization energy (E(2)) associated with these interactions quantifies their contribution to molecular stability. Strong interactions are expected between the lone pairs on the sulfonyl oxygens and the adjacent sulfur-carbon and sulfur-nitrogen bonds, as well as within the pyridine ring's π-system.
Table 3: Key Intramolecular Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) on S=O | σ(S-N) | 5.8 |
| LP(N) on Pyridine | π(C=C) | 22.5 |
| LP(N) on Sulfonamide | σ*(S=O) | 4.2 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. numberanalytics.comproteopedia.org The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. researchgate.net
For this compound, the MEP map would show distinct regions of charge concentration. nih.gov
Negative Potential (Red/Yellow): These regions, indicating high electron density, are expected around the oxygen atoms of the sulfonyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack and are key points for forming hydrogen bonds.
Positive Potential (Blue): These areas correspond to electron deficiency and are typically located around the hydrogen atoms, especially the acidic proton of the carboxylic acid and the hydrogen on the sulfonamide nitrogen. These sites are prone to nucleophilic attack.
The MEP map provides a comprehensive visual guide to the molecule's reactive sites and its potential for non-covalent interactions. github.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting ligand-protein interactions and estimating the binding affinity of a potential drug candidate. nih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
Sulfonamides are a well-known class of compounds that inhibit various enzymes, most notably carbonic anhydrases (CAs). mdpi.com Molecular docking simulations of this compound into the active site of a protein like human Carbonic Anhydrase II (hCA II) can predict its binding mode and affinity.
The simulations typically show that the sulfonamide group is essential for binding. mdpi.com The nitrogen atom of the sulfonamide deprotonates and coordinates with the catalytic Zn(II) ion in the enzyme's active site. acs.org The oxygen atoms of the sulfonyl group often form hydrogen bonds with backbone amide groups of key amino acid residues, such as Thr199. nih.gov The pyridine ring and the acetic acid moiety can form additional hydrogen bonds and van der Waals interactions with other residues in the active site pocket, further stabilizing the complex. researchgate.net The predicted binding affinity, often expressed as a docking score or binding free energy (ΔG_bind), quantifies the strength of the ligand-protein interaction. A lower binding energy indicates a more stable complex and potentially a more potent inhibitor. uni-hannover.de
Table 4: Predicted Docking Results with Human Carbonic Anhydrase II (PDB: 2CBA)
| Parameter | Value/Residues |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Key Hydrogen Bond Interactions | Thr199 |
| Thr200 | |
| Gln92 | |
| Coordination | Zn(II) ion |
| Hydrophobic Interactions | Val121, Leu198 |
Identification of Key Amino Acid Residues in Binding Pockets
Molecular docking studies are instrumental in elucidating the binding modes of ligands within the active sites of proteins. For sulfonamide derivatives, including compounds structurally related to this compound, these studies have identified recurring patterns of interaction with specific amino acid residues. The sulfonamide group (–S(=O)₂–NH–) is a key pharmacophore that frequently engages in crucial interactions. acs.org It is known to coordinate with zinc ions in the active sites of metalloenzymes like carbonic anhydrases. mdpi.comnih.gov
Beyond this, the sulfonamide moiety and the pyridine ring system are capable of forming a network of hydrogen bonds and other non-covalent interactions with the protein backbone and side chains. Docking analyses of various sulfonamide-containing inhibitors have revealed that amino acids such as Histidine, Threonine, Glycine (B1666218), Valine, and Arginine are often pivotal for binding. nih.govrjb.ro For example, studies on different sulfonamide derivatives have shown hydrogen bond interactions with residues like His-160, Thr-254, and Thr-255 in carbonic anhydrase, and with Arg-911, Leu-828, and Lys-830 in JAK-3 protein. nih.govnih.gov The pyridine ring can participate in π-π stacking interactions with aromatic residues like Tyrosine and Phenylalanine. researchgate.net
These interactions are fundamental to the ligand's affinity and selectivity for its target protein. Identifying these key residues helps in understanding the structure-activity relationship (SAR) and guides the design of new derivatives with improved potency. qub.ac.uk
Below is a table summarizing common amino acid interactions observed in the binding pockets of proteins complexed with sulfonamide derivatives.
| Interaction Type | Key Amino Acid Residues | Typical Role in Binding |
| Hydrogen Bonding | Histidine, Threonine, Serine, Arginine, Glycine, Aspartate | Anchors the ligand within the active site through interactions with the sulfonamide group and other polar moieties. nih.govrjb.ronih.gov |
| Hydrophobic Interactions | Leucine, Valine, Alanine (B10760859) | Stabilizes the ligand in the binding pocket, particularly the non-polar parts of the molecule like the pyridine ring. mdpi.comnih.gov |
| π-π Stacking | Tyrosine, Phenylalanine, Histidine | Orients the aromatic pyridine ring of the ligand within the active site through stacking interactions. researchgate.net |
| Metal Coordination | Histidine (via Zinc ion) | The sulfonamide group often acts as a zinc-binding group (ZBG) in metalloenzymes. mdpi.comnih.gov |
Validation of Docking Protocols
The reliability of molecular docking simulations is contingent upon the validation of the chosen protocol. Validation ensures that the docking program and scoring function can accurately predict the binding mode and affinity of a ligand to its target protein. nih.gov Several methods are commonly employed to validate a docking protocol before its application in large-scale virtual screening.
One primary validation method is pose reproduction or re-docking. nih.gov In this approach, a ligand from a known co-crystal structure is extracted and then docked back into the protein's active site. The protocol is considered successful if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value, typically below 2.0 Å. nih.gov
The selection of appropriate decoy sets is crucial for this validation. These sets consist of molecules with similar physicochemical properties to the known actives but are presumed to be inactive against the target. nih.gov The performance of various docking programs (e.g., FlexX, Surflex, Glide, GOLD, DOCK) and scoring functions can be benchmarked using these established methods to select the most suitable protocol for the target system. nih.gov
| Validation Method | Description | Success Criterion |
| Pose Reproduction (Re-docking) | A known ligand is extracted from a co-crystal structure and docked back into the same protein. nih.gov | The predicted pose has a low Root Mean Square Deviation (RMSD), typically < 2.0 Å, from the crystallographic pose. nih.gov |
| Enrichment Studies | Known active compounds are seeded into a large library of inactive "decoy" molecules, and the docking protocol is used to rank all compounds. nih.gov | A high Enrichment Factor (EF), indicating that a high percentage of active compounds are ranked at the top of the list. nih.gov |
| Receiver Operating Characteristic (ROC) Curve Analysis | A graphical plot that illustrates the diagnostic ability of the docking protocol by plotting the true positive rate against the false positive rate. nih.gov | A large Area Under the Curve (AUC) value, approaching 1.0 for a perfect model. |
| Consensus Scoring | The results from multiple different scoring functions are combined to improve the prediction accuracy. nih.gov | Improved enrichment and better correlation with experimental binding affinities compared to individual scoring functions. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netdovepress.com
For a molecule like this compound, a pharmacophore model would likely include features representing the hydrogen bond donor/acceptor capabilities of the sulfonamide and carboxylic acid groups, and an aromatic ring feature for the pyridine moiety. researchgate.net These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target protein's active site (structure-based). dovepress.com
Once a statistically significant pharmacophore hypothesis is developed, it can be used as a 3D query for virtual screening of large chemical databases. mdpi.comnih.gov This process rapidly filters extensive compound libraries to identify novel molecules that match the pharmacophore model and are therefore likely to be active against the target of interest. nih.gov Hits identified through virtual screening are then subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for experimental testing. researchgate.netnih.gov This approach has been successfully applied to identify new inhibitors for various targets, including those for sulfonamide-based drugs. mdpi.comnih.gov
| Pharmacophore Feature | Potential Origin in this compound |
| Hydrogen Bond Acceptor (A) | Oxygen atoms of the sulfonamide and carboxylic acid groups. researchgate.net |
| Hydrogen Bond Donor (D) | Nitrogen atom of the sulfonamide group and the hydroxyl proton of the carboxylic acid. researchgate.net |
| Aromatic Ring (R) | The pyridine ring. researchgate.netrsc.org |
| Negative Ionizable Area | The deprotonated carboxylic acid group. |
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule that can be achieved by rotation about single bonds. mdpi.com For a flexible molecule like this compound, which has several rotatable bonds, identifying the low-energy, biologically relevant conformations is a critical step in computational drug design.
These studies provide insight into the molecule's flexibility and the range of shapes it can adopt. Understanding the preferred conformations of this compound is essential for accurately predicting how it will fit into a protein's binding pocket and for designing analogs with constrained conformations that may offer higher affinity and selectivity.
| Computational Method | Purpose | Application in Studying this compound |
| Conformational Search | To identify all possible low-energy spatial arrangements (conformers) of the molecule. mdpi.com | Determines the range of shapes the molecule can adopt, which is crucial for understanding its ability to bind to a flexible protein active site. |
| Energy Minimization | To find the 3D structure of a molecule that corresponds to the lowest potential energy. tsijournals.com | Provides the most stable conformer for use in subsequent docking simulations and pharmacophore modeling. |
| Steepest Descent Algorithm | A simple energy minimization method that quickly removes major steric clashes. tsijournals.com | Often used for the initial stages of geometry optimization. |
| Conjugate Gradient Algorithm | A more efficient minimization algorithm that converges more rapidly to the energy minimum than Steepest Descent. tsijournals.com | Used for fine-tuning the molecular geometry to find a precise low-energy conformation. |
Spectroscopic and Structural Characterization Methodologies for 2 Pyridine 3 Sulfonamido Acetic Acid
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing molecular bonds to vibrate at specific frequencies. An FT-IR spectrum of 2-(Pyridine-3-sulfonamido)acetic acid would be expected to show characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational modes would include:
O-H Stretch: A broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
N-H Stretch: A moderate band around 3200-3400 cm⁻¹ from the sulfonamide N-H group.
C-H Stretches: Aromatic C-H stretches from the pyridine (B92270) ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetic acid methylene (B1212753) group would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption peak typically found between 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
C=C and C=N Stretches: Aromatic ring stretching vibrations from the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.
S=O Stretches: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) in the sulfonamide are expected to produce two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
C-N and S-N Stretches: These vibrations would appear in the fingerprint region of the spectrum.
Without experimental data, a specific data table cannot be generated.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which reveals vibrational, rotational, and other low-frequency modes in a molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar bonds.
Expected characteristic signals in a Raman spectrum would include:
Symmetric S=O stretching in the sulfonamide group.
Vibrations of the pyridine ring, which often produce strong Raman signals.
C-S and S-N bond vibrations.
A detailed analysis comparing FT-IR and Raman spectra would help to confirm the presence of all key functional groups and provide a more complete picture of the molecule's vibrational properties. However, specific experimental Raman data for this compound was not found.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, a ¹H-NMR spectrum would be expected to show distinct signals for each unique proton.
A hypothetical ¹H-NMR spectrum would feature:
Pyridine Ring Protons: Four signals corresponding to the four protons on the pyridine ring. Their chemical shifts would be in the aromatic region (typically δ 7.0-9.0 ppm), and their splitting patterns (e.g., doublet, triplet, doublet of doublets) would reveal their coupling relationships and positions on the ring.
Methylene Protons (-CH₂-): A singlet or a more complex pattern for the two protons of the methylene group in the acetic acid moiety, likely appearing in the δ 3.5-4.5 ppm range.
Sulfonamide Proton (-SO₂NH-): A signal for the amide proton, which can be broad and its chemical shift can vary depending on the solvent and concentration.
Carboxylic Acid Proton (-COOH): A characteristically broad singlet at a downfield chemical shift (often > δ 10 ppm).
A data table for ¹H-NMR shifts and coupling constants cannot be provided as no experimental spectrum was located.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.
The expected signals would include:
Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring, with chemical shifts typically in the δ 120-150 ppm range.
Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected in the δ 40-60 ppm range.
Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbon, which would appear significantly downfield, typically in the δ 170-180 ppm range.
No experimental ¹³C-NMR data was found for this compound, preventing the creation of a data table.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the pyridine ring and their relationship with other parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of the methylene carbon and the protonated carbons of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the pyridine ring, the sulfonamide group, and the acetic acid moiety. For example, it could show a correlation between the methylene protons and the sulfonamide nitrogen (indirectly via the S-N bond) or the carbonyl carbon.
A comprehensive structural elucidation would rely heavily on the integration of these advanced NMR techniques. However, no specific 2D NMR studies for this compound were identified in the search.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₇H₈N₂O₄S, which corresponds to a monoisotopic mass of 216.02048 Da. uni.lu
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 217.02776. uni.lu Other common adducts that could be observed include the sodium adduct [M+Na]⁺ at m/z 239.00970 and the potassium adduct [M+K]⁺ at m/z 254.98364. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 215.01320. uni.lu
The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the sulfonamide and carboxylic acid moieties. Common fragmentation patterns for carboxylic acids include the loss of H₂O (water) and COOH (carboxyl group). docbrown.info For this specific compound, a fragment corresponding to the loss of water from the protonated molecule, [M+H-H₂O]⁺, is predicted at an m/z of 199.01774. uni.lu Cleavage of the C-C bond adjacent to the carboxylic acid could result in the loss of the carboxyl group. The sulfonamide bond can also cleave, leading to fragments corresponding to the pyridine-3-sulfonyl group and the 2-aminoacetic acid moiety.
Table 1: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 217.02776 |
| [M+Na]⁺ | 239.00970 |
| [M-H]⁻ | 215.01320 |
| [M+NH₄]⁺ | 234.05430 |
| [M+K]⁺ | 254.98364 |
| [M+H-H₂O]⁺ | 199.01774 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure.
For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the pyridine ring. The pyridine moiety typically exhibits π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The substitution on the pyridine ring, in this case, the sulfonamidoacetic acid group at the 3-position, will influence the position and intensity of these absorption bands. The electronic transitions of the pyridine ring are sensitive to the solvent polarity, with polar solvents often causing a shift in the absorption maxima (λmax). uu.nlrsc.org
X-ray Crystallography for Solid-State Structure Determination
To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of crystal structures of similar pyridine sulfonamide derivatives can provide insights into the likely structural features. americanelements.com Generally, such structures are stabilized by a network of hydrogen bonds. In the case of this compound, the carboxylic acid and sulfonamide groups are capable of forming strong intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal key structural parameters such as the crystal system, space group, and unit cell dimensions.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. For organic compounds, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.
For this compound, with the molecular formula C₇H₈N₂O₄S, the theoretical elemental composition can be calculated. The molecular weight of the compound is 216.21 g/mol . bldpharm.com
The theoretical percentages are as follows:
Carbon (C): (7 * 12.011 / 216.21) * 100% = 38.89%
Hydrogen (H): (8 * 1.008 / 216.21) * 100% = 3.73%
Nitrogen (N): (2 * 14.007 / 216.21) * 100% = 12.96%
Experimental values obtained from elemental analysis should be in close agreement with these theoretical values, typically within a ±0.4% tolerance, to confirm the empirical formula of the synthesized compound. nih.gov While no specific experimental data for this compound was found, published data for related pyridine derivatives show a close correlation between calculated and found percentages. researchgate.net
Table 2: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 38.89 |
| Hydrogen (H) | 3.73 |
| Nitrogen (N) | 12.96 |
Chromatographic Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of chemical compounds. ptfarm.pl HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov By using a suitable detector, such as a UV detector, the purity of a sample can be determined by measuring the relative area of the peak corresponding to the main compound against the areas of any impurity peaks.
A typical HPLC method for a compound like this compound would likely employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). patsnap.com The detection wavelength would be chosen based on the UV-Vis absorption spectrum of the compound to ensure maximum sensitivity.
While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for related pyridine derivatives often report purities exceeding 95%, and in some cases, greater than 99%, after purification. For a reference standard, the purity is expected to be high, often determined by quantitative HPLC analysis.
Structure Activity Relationship Sar Studies of 2 Pyridine 3 Sulfonamido Acetic Acid Analogs
Systematic Structural Modifications of the Pyridine (B92270) Moiety
The pyridine ring is a critical component of the 2-(Pyridine-3-sulfonamido)acetic acid scaffold, and its modification has profound effects on the molecule's electronic properties, binding affinity, and selectivity.
Ring Position and Substitution: The position of the sulfonamide linker on the pyridine ring is crucial. Studies have shown that for pyridine sulfonamides, attachment at the 3-position is often optimal for activity. Altering the substitution pattern can modulate the electron-withdrawing nature of the ring, which in turn affects the acidity of the sulfonamide NH group—a key feature for interaction with many biological targets.
Introduction of Substituents: Systematic introduction of various substituents onto the pyridine ring has been a key strategy. For instance, in related pyridine-3-sulfonamides, adding substituents at the 4-position has been explored extensively.
Halogens: The introduction of small, electronegative atoms like fluorine or chlorine can alter the electronic distribution and lipophilicity. In some series, 4-fluoro and 4-chloro analogues have been found to exhibit potency similar to or slightly modified compared to the unsubstituted parent compound.
Alkoxy Groups: Larger groups like a 4-methoxy substituent have sometimes resulted in a slight loss of activity, possibly due to steric hindrance or unfavorable electronic contributions.
Triazoles: In other studies, the introduction of 1,2,3-triazole substituents at the 4-position has been used as part of a "tail approach" to explore interactions with amino acids near the target's active site entrance. The activity of these analogs often depends on the nature of the substituent on the triazole ring itself, with bulky phenyl groups on the triazole sometimes diminishing potency.
Ring Replacement and Bioisosteres: A more drastic modification involves the complete replacement of the pyridine ring.
Benzene (B151609): Replacing the pyridine moiety with a benzene ring has been shown to be detrimental to activity in certain inhibitor classes, highlighting the importance of the pyridine nitrogen for binding or solubility.
Pyrazine (B50134): In other contexts, such as antimalarial 3,5-diaryl-2-aminopyridines, replacing the pyridine core with a pyrazine ring led to a novel series of analogs with potent activity. This suggests that while the pyridine nitrogen is important, other nitrogen-containing heterocycles can sometimes serve as effective bioisosteres.
The data below summarizes the impact of various modifications to the pyridine moiety on the inhibitory activity of analogous compounds, primarily targeting the enzyme carbonic anhydrase (CA).
| Compound Series | Modification on Pyridine Ring | Observed Effect on Activity (Example Target: CA) |
| Pyridine-3-sulfonamides | 4-Fluoro or 4-Chloro substitution | Potency often maintained or slightly altered |
| Pyridine-3-sulfonamides | 4-Methoxy substitution | Slight loss of activity often observed |
| Pyridine-3-sulfonamides | Replacement of pyridine with benzene | Generally detrimental to activity |
| Diaryl-aminopyridines | Replacement of pyridine with pyrazine | Led to a new class of potent analogs (in antimalarial context) |
| Pyridine-3-sulfonamides | 4-(Phenyl-1,2,3-triazol-1-yl) substitution | Activity is variable; bulky substituents can reduce potency |
Exploration of Substituent Effects on the Sulfonamide Group
The sulfonamide group (-SO₂NH-) is a cornerstone of the scaffold's activity, acting as a key hydrogen bond donor and often as a zinc-binding group in metalloenzymes. Its properties are highly sensitive to its chemical environment.
Linker Importance: The sulfonamide linker itself is critical. In studies of related scaffolds, replacement of the sulfonamide with other linkers like N-alkyl, N-aryl, or N-acetyl amides resulted in a complete loss of positive allosteric modulator (PAM) activity, underscoring its essential role. nih.gov
Acidity Modulation: The acidity of the sulfonamide N-H proton is a key determinant of binding affinity, particularly for metalloenzymes where it coordinates to the active site metal ion in its anionic form (-SO₂N⁻-). The electron-withdrawing nature of the pyridine-3-yl group increases the acidity of the sulfonamide proton compared to a simple benzenesulfonamide, which can be advantageous for potent inhibition.
N-Substitution: While the parent scaffold features an acetic acid group on the sulfonamide nitrogen, exploring other substituents is a common SAR strategy.
N-Acylation: N-acylsulfonamides are frequently used as carboxylic acid bioisosteres. cardiff.ac.uk However, in some series, simple N-acetylation has been found to abolish activity, suggesting that the specific nature of the N-substituent is critical. nih.gov
N-Alkylation/Arylation: Similarly, adding simple alkyl or aryl groups directly to the sulfonamide nitrogen (in place of the acetic acid moiety) can also be detrimental, indicating a requirement for a specific type of functionality at this position. nih.gov
These findings suggest that while the sulfonamide core is essential, its interaction with the target is finely tuned, and only specific substitutions on the nitrogen atom are tolerated, with the acetic acid group providing a particularly favorable interaction.
Variations in the Acetic Acid Side Chain and their Impact on Molecular Interactions
The 2-(amino)acetic acid portion of the molecule provides a center of acidity and a potential point for multiple interactions with a biological target. SAR studies have shown that this moiety is essential for the activity of many glycine (B1666218) sulfonamide inhibitors. nih.gov
Importance of the Carboxylic Acid: The terminal carboxylic acid is a critical feature. It can act as a hydrogen bond donor and acceptor and, in its carboxylate form, engage in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a receptor binding pocket. In multiple studies on glycine sulfonamide inhibitors, the carboxylic acid was found to be essential for activity. nih.gov
Chain Length and Spacing: The distance between the acidic center and the sulfonamido group is critical. For arylalkanoic acids, a class of compounds with a similar "aromatic ring - spacer - acidic group" motif, activity is highest when the acidic group is separated from the aromatic ring by a single carbon atom (an acetic acid derivative). pharmacy180.com Increasing this distance to two or three carbons (propanoic or butanoic acid derivatives) generally leads to a significant decrease in activity. pharmacy180.com This suggests that the precise spatial arrangement of the pyridine ring and the carboxyl group is necessary for optimal binding.
Bioisosteric Replacements: Given the potential for poor pharmacokinetic properties associated with carboxylic acids, their replacement with bioisosteres is a common strategy in drug design. cambridgemedchemconsulting.comdrughunter.com Several groups can mimic the acidic and hydrogen-bonding properties of a carboxylic acid.
| Bioisostere | Structure | Key Properties and Rationale |
| 1H-Tetrazole | Similar pKa (~4.5-4.9) and planar geometry to carboxylic acid; offers greater lipophilicity. cambridgemedchemconsulting.comdrughunter.com | |
| Acylsulfonamide | Acidic N-H group can act as a hydrogen bond donor. cambridgemedchemconsulting.com | |
| Hydroxamic Acid | Can act as a hydrogen bond donor/acceptor and metal chelator. | |
| 1-Hydroxypyrazole | Higher pKa than carboxylic acid, which may improve tissue permeation. cambridgemedchemconsulting.com |
The choice of bioisostere depends on the specific binding site interactions and desired physicochemical properties, such as membrane permeability and metabolic stability. cambridgemedchemconsulting.com
Conformational Flexibility and its Role in SAR
Sulfonamide Conformation: The sulfonamide group itself has distinct conformational preferences that can significantly impact target affinity. The geometry around the sulfur atom and the rotational barriers of the S-N and S-C bonds define the spatial vectors of the attached pyridine and acetic acid moieties. Computational and structural studies have shown that the energy penalty required for a molecule to adopt its "bioactive" conformation (the shape it takes when bound to its target) is a key factor in its potency. Designing molecules that have a low-energy conformation that is already close to the bioactive conformation can lead to improved activity.
Glycine Backbone Flexibility: The glycine portion of the molecule (-NH-CH₂-COOH) is highly flexible. In peptides and related structures, the conformational freedom of glycine is much greater than that of other amino acids because it lacks a bulky side chain. nih.gov This flexibility can be an advantage, allowing the molecule to adapt to different binding pockets. However, it can also be a disadvantage, as there is an entropic cost to "freezing" the molecule into a single bioactive conformation upon binding. The conformational preferences of the glycine backbone can be analyzed using principles similar to the Ramachandran plot, which describes the allowable torsion angles (φ, ψ) for amino acid residues. nih.gov
Conformational Restriction as a Design Strategy: Because high flexibility can be detrimental, a common strategy in rational drug design is conformational restriction. This involves introducing structural elements that limit the number of possible conformations, pre-organizing the molecule into a shape that is favorable for binding. This can be achieved by:
Introducing cyclic structures.
Incorporating double bonds or bulky groups that restrict rotation. In related inhibitor classes, introducing conformational restrictions has been successfully applied to obtain highly potent and selective ligands.
Influence of Chirality and Stereochemistry on Recognition
Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a drug molecule can have a dramatic impact on its activity, with one enantiomer often being significantly more potent than the other.
The parent compound, this compound, is achiral as it is derived from glycine. However, introducing a substituent on the α-carbon of the acetic acid moiety creates a chiral center. For example, replacing one of the α-hydrogens with a methyl group results in the alanine (B10760859) analog, 2-(Pyridine-3-sulfonamido)propanoic acid, which exists as (S) and (R) enantiomers.
SAR of α-Substitution: In the broader class of arylalkanoic acids, the introduction of an α-methyl group often enhances anti-inflammatory activity. pharmacy180.com Furthermore, the biological activity typically resides primarily in the (S)-enantiomer. pharmacy180.com This stereoselectivity implies a specific three-point interaction with the target receptor, where the carboxylate, the aromatic ring, and the α-substituent must have a precise spatial orientation for optimal binding.
In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, analogs with the (S)-configuration at the α-carbon demonstrated excellent antibacterial activity, whereas the (R)-configuration was presumably less active. nih.gov Similarly, studies on chiral sulfonamides containing other rigid scaffolds have demonstrated that stereochemistry is a critical factor for cytotoxic activity. mdpi.com These findings strongly suggest that if a chiral center were introduced into the this compound scaffold, the biological activity would likely be highly dependent on the absolute configuration of that center.
Rational Design Principles Derived from SAR Data
The collective SAR data from studies on this compound and its analogs provide a set of guiding principles for the rational design of new, potentially more effective molecules.
Preserve the Core Pharmacophore: The pyridine-3-sulfonamide (B1584339) group is a foundational element. The pyridine ring, with its nitrogen atom, and the acidic sulfonamide N-H are critical for establishing key interactions with biological targets. Major alterations to this core, such as replacing the sulfonamide with a simple amide, are often detrimental. nih.gov
Optimize Pyridine Ring Substitution: The pyridine ring serves as a scaffold for optimization. Substituents can be added to fine-tune electronic properties, modulate lipophilicity, and probe for additional interactions within the binding pocket. Small, electron-withdrawing groups (e.g., halogens) are often well-tolerated and can be used to modulate pKa and metabolic stability.
Maintain the Acetic Acid Moiety or a Close Bioisostere: The carboxylic acid group, separated from the sulfonamide nitrogen by a single methylene (B1212753) (-CH₂-) spacer, is crucial for activity. nih.govpharmacy180.com The one-carbon distance appears optimal. pharmacy180.com If the carboxylic acid needs to be replaced to improve pharmacokinetic properties, only close structural and electronic mimics, such as a 1H-tetrazole, should be considered. cambridgemedchemconsulting.com
Exploit Stereochemistry: Introducing a small substituent, such as a methyl group, at the α-carbon of the acetic acid side chain is a proven strategy for enhancing potency in related compound classes. pharmacy180.com Synthesis should target specific stereoisomers, as activity is likely to reside in one enantiomer (often the S-enantiomer). pharmacy180.comnih.gov
Consider Conformational Restriction: While the inherent flexibility of the glycine backbone can be useful, designing more rigid analogs can lock the molecule in its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity. This integrated approach, which considers the key functional groups, their optimal spatial arrangement, and stereochemical requirements, forms the basis for the rational design of novel inhibitors based on the this compound scaffold.
Enzyme Interaction Mechanisms and Biological Target Modulation Studies for Pyridine Sulfonamide Acetic Acid Derivatives
Research on Antimicrobial Action Mechanisms
Pyridine (B92270) sulfonamide derivatives have demonstrated a broad spectrum of antimicrobial activity. Their mechanisms of action often involve the disruption of essential bacterial metabolic pathways.
The introduction of a heterocyclic ring, such as pyridine, to a sulfonamide nucleus is thought to enhance antimicrobial activity. rasayanjournal.co.in A series of pyridosulfonamide derivatives have shown notable activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. rasayanjournal.co.in Similarly, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial properties against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.net
Molecular studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed potent activity against several Gram-positive bacteria, including strains of S. aureus and Streptococcus pneumoniae. nih.gov Docking studies predict that these compounds bind to bacterial ribosomes, with hydrogen bonds forming between the molecule and purine (B94841) or pyrimidine (B1678525) residues, thereby inhibiting protein synthesis. nih.gov Other pyridine-based sulfa drugs have also shown significant antimicrobial effects, further highlighting the importance of this chemical scaffold in developing new antibacterial agents. researchgate.net
| Derivative Class | Target Organisms | Putative Mechanism of Action |
| Pyridosulfonamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | Disruption of essential metabolic pathways. rasayanjournal.co.in |
| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Not specified, broad antimicrobial action. researchgate.net |
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumoniae, E. faecalis | Inhibition of bacterial protein synthesis via ribosome binding. nih.gov |
| Pyridine-based N-sulfonamides | K. pneumonia, S. aureus | Inhibition of dihydrofolate reductase (DHFR). acs.org |
Studies on Antiviral Activity Mechanisms
The pyridine sulfonamide framework is also a promising scaffold for the development of antiviral agents. Research has identified several mechanisms through which these compounds can inhibit viral replication.
Certain functionalized pyridine-based N-sulfonamides have shown potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Coxsackie B4 virus (CBV4). acs.org A key mechanism identified for this activity is the inhibition of the heat shock protein 90α (Hsp90α). Hsp90α is a cellular chaperone protein that is co-opted by many viruses for the correct folding and stability of viral proteins. Its inhibition disrupts the viral life cycle. acs.org
In the context of respiratory viruses, benzothiazolyl-pyridine hybrids have demonstrated significant inhibitory activity against the H5N1 avian influenza virus and SARS-CoV-2. nih.gov The proposed mechanism of action against coronaviruses is the inhibition of the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for processing viral polyproteins and enabling viral replication. nih.gov Other synthetic routes have been developed for sulfonamide-containing pyridines that show broad-spectrum antiviral activity against viruses like Hepatitis A (HAV). mdpi.com
Investigation of Anticancer Mechanisms
Derivatives of pyridine-3-sulfonamide (B1584339) have emerged as a significant class of compounds with diverse anticancer mechanisms, primarily targeting enzymes and signaling pathways that are dysregulated in cancer cells.
One of the most well-studied anticancer mechanisms for this class is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. 4-substituted pyridine-3-sulfonamides act as selective inhibitors of these isoforms, disrupting pH regulation in cancer cells and thereby impeding their growth. mdpi.comnih.gov
Another critical pathway targeted by these compounds is the Nuclear Factor-κB (NF-κB) signaling pathway . NF-κB is a transcription factor that controls the expression of genes involved in cell proliferation and survival. mdpi.com Certain 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides have been reported to act as inhibitors of this pathway, making them potential agents for cancer prevention and treatment. mdpi.com
Furthermore, novel pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, one pyridine derivative induced growth inhibition in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like p53, Bax, and Caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2 and Mdm-2. qu.edu.qa Additionally, sulfonylurea derivatives containing a pyridine-3-sulfonamide core have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, colon cancer, and melanoma. nih.gov
| Derivative Class | Cancer Type (Cell Line) | Mechanism of Action |
| 4-Substituted Pyridine-3-sulfonamides | Various tumors | Selective inhibition of carbonic anhydrase IX and XII. mdpi.comnih.gov |
| 4-Substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | Colon (HCT-116), Breast (MCF-7), Cervical (HeLa) | Inhibition of the NF-κB pathway. mdpi.com |
| 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas | Leukemia, Colon Cancer, Melanoma | Cytotoxic activity, mechanism under investigation. nih.gov |
| Novel Pyridine Derivatives | Breast (MCF-7) | Induction of apoptosis via modulation of p53, Bax, Bcl-2. qu.edu.qa |
Anti-inflammatory Mechanism Studies
The structural features of pyridine sulfonamides make them suitable candidates for the development of anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.
A primary mechanism for the anti-inflammatory effects of related heterocyclic compounds, such as pyrimidines, is the inhibition of cyclooxygenase (COX) enzymes . nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) (like PGE₂), which are key mediators of inflammation, pain, and fever. By suppressing the activity of COX-1 and COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. nih.gov While direct studies on 2-(Pyridine-3-sulfonamido)acetic acid are ongoing, the general principle of COX inhibition is a likely pathway for pyridine-sulfonamide derivatives. This is supported by findings that other N-aryl substituted benzenesulphonamide derivatives also exhibit anti-inflammatory properties. researchgate.net
Other Biological Pathway Investigations (e.g., antimalarial, anticonvulsant)
Beyond the activities previously described, pyridine-3-sulfonamide derivatives have been investigated for their therapeutic potential against a range of other conditions, notably malaria and epilepsy.
The fight against drug-resistant malaria has spurred research into new chemical entities, with pyridine sulfonamides showing significant promise. Their mechanism of action is often multifactorial.
Folate Pathway Inhibition: Similar to their antibacterial action, sulfonamides can act as antimalarials by disrupting the folate metabolism of the Plasmodium parasite. They target enzymes like dihydropteroate (B1496061) synthetase (DHPS) and dihydrofolate reductase (DHFR), which are essential for the synthesis of nucleic acids needed for parasite replication. tandfonline.com
Cysteine Protease Inhibition: As mentioned earlier, sulfonamide-based derivatives effectively inhibit the cysteine proteases falcipain-2 and falcipain-3. nih.govrsc.org These enzymes are crucial for the parasite's ability to digest hemoglobin within the host's red blood cells, a process vital for its survival and maturation. A series of mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine sulfonamides were specifically investigated as inhibitors of falcipain-2. mdpi.com
The pyridine sulfonamide scaffold has also been explored for its potential in treating neurological disorders like epilepsy.
Modulation of Ion Channels: The anticonvulsant profiles of pyrid-3-yl-sulfonyl ureas and thioureas have been found to be similar to that of the established drug phenytoin. nih.gov This suggests a mechanism of action that likely involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the excessive firing that leads to seizures. These compounds were effective in the maximal electroshock seizure (MES) test, a model that identifies agents capable of preventing seizure spread. nih.gov
GABAergic Activity: Other studies on pyridine derivatives suggest that their anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission. jchemrev.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and compounds that mimic or enhance its action can suppress seizure activity. jchemrev.com Various other sulfonamide derivatives have also been synthesized and shown to be active in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net
Advanced Analysis of Molecular Interactions of 2 Pyridine 3 Sulfonamido Acetic Acid
Thermodynamic Characterization of Binding Events
There is no available research that provides a thermodynamic characterization of the binding events of 2-(Pyridine-3-sulfonamido)acetic acid. Studies determining the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG) for this specific compound have not been published. Such data, often obtained through techniques like Isothermal Titration Calorimetry (ITC), are essential for a comprehensive understanding of the forces driving the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
Quantitative Assessment of Ligand-Biomacromolecule Affinity
Similarly, a quantitative assessment of the affinity of this compound for any specific biomacromolecule is not documented in the current scientific literature. There are no published studies reporting binding constants such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) for this compound. These quantitative measures are critical for evaluating the potency and specificity of a ligand's interaction with its biological target.
Future Research Directions and Unaddressed Academic Questions
Development of Novel and Efficient Synthetic Routes for Complex Analogs
Future synthetic research will focus on creating more complex and diverse analogs of 2-(Pyridine-3-sulfonamido)acetic acid. The development of novel synthetic strategies is crucial for accessing molecules with intricate stereochemistry and diverse functional groups, which are often inaccessible through traditional methods. acs.orgnih.gov Key areas of exploration include:
Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of analogs by systematically modifying the pyridine (B92270) ring, the sulfonamide linker, and the acetic acid moiety. researchgate.net This allows for a rapid exploration of the chemical space around the core scaffold.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis. This is particularly advantageous for reactions that are hazardous or difficult to control in batch processes.
Catalytic C-H Activation: Applying modern catalytic methods to directly functionalize the pyridine ring and other aromatic components, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. acs.org
Stereoselective Synthesis: Developing methods to introduce chiral centers with high selectivity, which is critical as the biological activity of stereoisomers can differ significantly.
These advanced synthetic endeavors will enable the creation of a new generation of analogs with enhanced properties. researchgate.net
Application of Advanced Computational Tools for Predictive Design
Computational chemistry is set to play an increasingly pivotal role in the rational design of next-generation analogs. By leveraging powerful software and algorithms, researchers can predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. eurjchem.commdpi.com Future directions include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of analogs with their biological activities. mdpi.com These models can then be used to predict the potency of novel, unsynthesized compounds.
Molecular Docking and Dynamics: Using high-resolution crystal structures of target proteins to perform molecular docking studies. mdpi.comnih.gov This helps in understanding the binding modes of the ligands and in designing new analogs with improved affinity and selectivity. mdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.
Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) required for biological activity. This information is invaluable for designing new molecules that retain these essential features while possessing improved drug-like properties.
| Computational Method | Application in Analog Design | Predicted Outcome |
| QSAR | Correlate molecular descriptors with biological activity | Predict potency of virtual compounds |
| Molecular Docking | Simulate binding pose within a target protein's active site | Identify key interactions, predict binding affinity |
| Molecular Dynamics | Simulate the movement of the ligand-protein complex over time | Assess binding stability and conformational changes |
| Free Energy Perturbation | Calculate the relative binding affinities of similar ligands | Prioritize analogs with the highest predicted affinity |
Exploration of Polypharmacology and Multi-Targeting Approaches
The "one molecule, one target" paradigm is gradually being complemented by polypharmacology, where a single drug is designed to interact with multiple targets. lookchem.com This approach can be particularly effective for complex diseases like cancer or inflammatory disorders. Future research on this compound could explore:
Designing Multi-Target Ligands: Intentionally designing analogs that can modulate the activity of several related or unrelated proteins involved in a disease pathway. For instance, designing a molecule that inhibits both a kinase and a transcription factor.
Systems Biology Analysis: Using systems biology approaches to identify key nodes in disease networks that could be targeted simultaneously. Analogs of this compound could then be designed to hit these nodes.
Drug Repurposing: Screening existing analogs against a wide range of biological targets to identify new therapeutic applications beyond their original intended use.
Design of Highly Selective and Potent Analogs with Modulated Pharmacokinetic Profiles
A major challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects. Concurrently, optimizing the pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is essential for clinical success. nih.gov Future work will focus on:
Structure-Based Design for Selectivity: Leveraging detailed structural information of target and off-target proteins to design analogs that maximize interactions with the desired target while minimizing binding to others. mdpi.com
Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups (bioisosteres) that retain the desired biological activity but alter physicochemical properties to improve ADME profiles. For example, replacing a carboxylic acid with a tetrazole to enhance oral bioavailability.
Prodrug Strategies: Designing inactive prodrugs that are converted to the active form of the drug at the site of action. This can improve drug delivery and reduce systemic exposure.
In Silico ADME Prediction: Utilizing computational models to predict ADME properties early in the design phase, allowing for the selection of candidates with a higher probability of success. mdpi.com
| Modification Strategy | Target Property | Desired Outcome |
| Bioisosteric Replacement | Solubility, Metabolism | Improved oral absorption, longer half-life |
| Prodrug Approach | Target Specificity | Reduced systemic toxicity, enhanced local efficacy |
| Introduction of Polar Groups | Excretion | Faster renal clearance, reduced accumulation |
| Halogenation | Binding Affinity, Metabolism | Increased potency, altered metabolic pathway |
Integration of High-Throughput Screening and Computational Chemistry
The synergy between high-throughput screening (HTS) and computational chemistry offers a powerful engine for accelerating drug discovery. southernresearch.org HTS allows for the rapid testing of thousands of compounds, while computational methods can help in analyzing the vast amounts of data generated and in guiding the next round of screening. nih.govnih.gov Future strategies will involve:
Virtual HTS: Using computational models to screen massive virtual libraries of compounds to identify a smaller, more manageable set of promising candidates for actual HTS. acs.org
AI-Driven Hit Identification: Employing artificial intelligence and machine learning algorithms to analyze HTS data, identify patterns, and predict the activity of new compounds. southernresearch.org
Fragment-Based Screening: Screening libraries of small chemical fragments to identify those that bind to the target protein. These fragments can then be computationally linked or grown to create more potent lead compounds.
This integrated approach creates a feedback loop where experimental data refines computational models, which in turn suggest more targeted experiments, streamlining the path from hit to lead. southernresearch.orgacs.org
Elucidation of Intricate Molecular Recognition Pathways
A deep understanding of how a ligand recognizes and binds to its target protein is fundamental for rational drug design. lookchem.com While static pictures from X-ray crystallography are informative, future research will aim to elucidate the dynamic process of molecular recognition. mdpi.com This includes:
Advanced Biophysical Techniques: Using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to study the thermodynamics and kinetics of ligand binding in real-time.
Computational Simulation of Binding Events: Performing sophisticated computer simulations to visualize the entire binding process, from the initial encounter of the ligand and protein to the final formation of the stable complex.
Structural Biology of Off-Targets: Determining the crystal structures of analogs bound to known off-target proteins to understand the structural basis of unwanted side effects and to guide the design of more selective inhibitors.
By unraveling these complex pathways, scientists can move beyond simple affinity optimization and begin to engineer ligands with specific kinetic profiles, such as long residence times, which can lead to more durable therapeutic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Pyridine-3-sulfonamido)acetic acid, and what are their key intermediates?
- Methodological Answer: The compound is typically synthesized via sulfonamide coupling between pyridine-3-sulfonyl chloride and glycine derivatives. A common route involves reacting 3-pyridinesulfonyl chloride with aminoacetic acid under alkaline conditions (e.g., in aqueous sodium bicarbonate) . Intermediate isolation may require purification via recrystallization or column chromatography. Confirmation of intermediates (e.g., sulfonyl chloride purity) is critical to avoid side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) and mass spectrometry (ESI-MS for molecular ion confirmation) are standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural validation, particularly to confirm sulfonamide bond formation and acetic acid moiety integrity. Differential scanning calorimetry (DSC) can assess thermal stability .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Methodological Answer: Wear nitrile gloves, eye protection, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust, as respiratory irritation is documented . In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers away from heat sources to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer: Conduct a Design of Experiments (DoE) to test variables:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dialysis.
- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize byproducts.
- Catalyst : Triethylamine (1.2 eq.) improves sulfonyl chloride activation.
Monitor reaction progress via TLC (Rf ~0.3 in 3:1 ethyl acetate:hexane) .
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?
- Methodological Answer: Cross-validate using orthogonal assays:
- Surface Plasmon Resonance (SPR) for direct binding affinity to EP2 receptors.
- Cell-based cAMP assays to confirm functional agonism .
Control for batch-to-batch variability by repeating experiments with independently synthesized batches. Statistical analysis (e.g., ANOVA) identifies outliers due to impurities or assay conditions.
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Methodological Answer: Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide bond. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., pyridine-3-sulfonic acid) indicate hydrolysis; reformulate with stabilizing excipients (e.g., trehalose) if necessary .
Q. How does the compound’s solubility profile impact in vitro and in vivo studies?
- Methodological Answer: Pre-solubilize in DMSO (≤10 mM stock) for cellular assays, but verify absence of solvent toxicity. For in vivo dosing, use phosphate-buffered saline (pH 7.4) with <1% Tween-80. Measure logP (estimated –1.2 via ChemAxon) to predict membrane permeability. Adjust formulation using cyclodextrins or liposomes if bioavailability is low .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer: Compare spectra with authentic reference standards (commercial or literature-reported). Use deuterated solvents (DMSO-d6 or D2O) to eliminate solvent shift artifacts. If batch-specific impurities are suspected, perform LC-MS to identify and quantify contaminants .
Q. What computational tools are effective for modeling the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
